Cas no 1807267-93-1 (Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate)

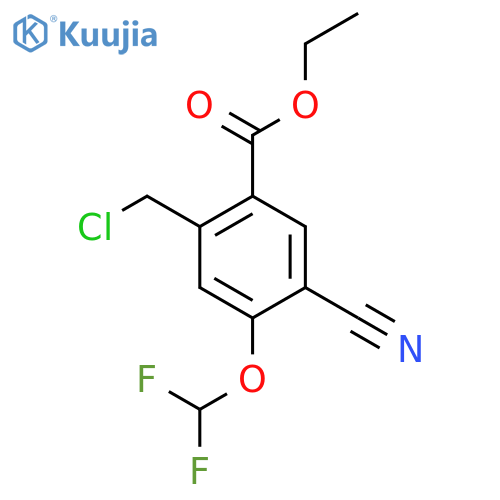

1807267-93-1 structure

商品名:Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate

CAS番号:1807267-93-1

MF:C12H10ClF2NO3

メガワット:289.662509441376

CID:4948401

Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate

-

- インチ: 1S/C12H10ClF2NO3/c1-2-18-11(17)9-3-8(6-16)10(19-12(14)15)4-7(9)5-13/h3-4,12H,2,5H2,1H3

- InChIKey: ZNSGDSFLQGRJPK-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(C(C#N)=CC=1C(=O)OCC)OC(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 358

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 59.3

Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015017026-250mg |

Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate |

1807267-93-1 | 97% | 250mg |

484.80 USD | 2021-06-18 | |

| Alichem | A015017026-500mg |

Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate |

1807267-93-1 | 97% | 500mg |

855.75 USD | 2021-06-18 | |

| Alichem | A015017026-1g |

Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate |

1807267-93-1 | 97% | 1g |

1,534.70 USD | 2021-06-18 |

Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

1807267-93-1 (Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate) 関連製品

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量